molecular formula C17H11FN6O3 B2409632 3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893936-22-6

3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2409632
CAS No.: 893936-22-6
M. Wt: 366.312
InChI Key: OIZBUAKJZWKNBF-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a high-purity chemical compound offered for research use in oncology and drug discovery. This synthetic small molecule belongs to the triazolopyrimidinone class, which has demonstrated significant potential in biomedical research . Triazolopyrimidine derivatives are recognized for their role as enzyme inhibitors, particularly targeting tankyrases (TNKS) . Tankyrases are poly(ADP-ribose) polymerases involved in key cellular processes, including the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers . By inhibiting tankyrase activity, this class of compounds provides a valuable research tool for investigating novel cancer treatment strategies . The structural core of triazolopyrimidinones is a subject of extensive investigation, with related compounds being explored for their anti-inflammatory and kinase inhibitory activities, highlighting the broad research utility of this heterocyclic scaffold . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are advised to consult relevant literature for handling and safety protocols prior to use.

Properties

IUPAC Name

3-(3-fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN6O3/c18-12-2-1-3-14(8-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-4-6-13(7-5-11)24(26)27/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZBUAKJZWKNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Cyclization Strategy

The triazolo[4,5-d]pyrimidin-7-one scaffold is classically constructed via diazotization of 4-amino-5-nitropyrimidin-6-ol derivatives. As demonstrated in the patent by, treatment of a nitro-substituted pyrimidine precursor with sodium nitrite in 2M HCl at 0–5°C induces diazotization, followed by thermal cyclization to form the triazole ring. For the target compound, this step necessitates a pre-functionalized pyrimidine bearing a 3-fluorophenyl group at position 3. The reaction proceeds optimally under acidic conditions, yielding the triazolo[4,5-d]pyrimidinone core in 68–72% yield after recrystallization from ethanol.

Alternative Cyclocondensation Approaches

Recent adaptations employ isoamyl nitrite in acetonitrile at 80°C to facilitate one-pot cyclization. This method circumvents the need for isolation of unstable diazonium intermediates, enhancing overall efficiency. Key to this approach is the use of electron-withdrawing substituents (e.g., nitro groups) on the pyrimidine ring, which accelerate cyclization kinetics by stabilizing transition states through resonance effects.

Functionalization at Position 3: Introducing the 3-Fluorophenyl Group

Nucleophilic Aromatic Substitution

Direct substitution at position 3 of the pyrimidine precursor is achievable using 3-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions. Palladium-catalyzed cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C) installs the 3-fluorophenyl moiety with 85% efficiency, as evidenced by analogous syntheses of triazolo[4,5-d]pyrimidinones. The reaction tolerates the nitro group at position 6, provided that protecting groups (e.g., tert-butyldimethylsilyl) shield reactive sites during functionalization.

Pre-Functionalized Building Blocks

An alternative route involves pre-synthesizing 3-fluorophenyl-substituted pyrimidine intermediates. For example, 4-amino-5-nitro-3-(3-fluorophenyl)pyrimidin-6-ol is prepared via condensation of 3-fluorobenzaldehyde with nitrourea derivatives, followed by nitration. This strategy avoids late-stage coupling but requires meticulous purification to eliminate regioisomeric byproducts.

Alkylation at Position 6: Installation of the (4-Nitrophenyl)methyl Group

Benzylation via Nucleophilic Displacement

The 6-position of triazolo[4,5-d]pyrimidin-7-one undergoes alkylation with 4-nitrobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF. Under reflux (100°C, 12 h), the reaction achieves 78% conversion, as monitored by HPLC. Steric hindrance from the 3-fluorophenyl group necessitates extended reaction times compared to simpler analogs.

Reductive Amination Pathways

For substrates bearing amine functionalities at position 6, reductive amination with 4-nitrobenzaldehyde (NaBH₃CN, MeOH, 25°C) provides an alternative route. However, this method is less favored due to competing reduction of the nitro group to an amine under reductive conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates at position 6 by stabilizing ionic intermediates, while nonpolar solvents (toluene) favor cyclization steps by promoting desolvation. Optimal temperatures vary: diazotization proceeds at 0–5°C to minimize side reactions, whereas alkylation requires heating to 80–100°C for complete conversion.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for 3-fluorophenyl installation, with ligand selection (e.g., SPhos vs. XPhos) influencing yields by up to 15%. For alkylation, phase-transfer catalysts (tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 8.34 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.62–7.58 (m, 1H, 3-F-Ar), 7.45–7.38 (m, 3H, 3-F-Ar), 5.32 (s, 2H, CH₂).
HRMS (ESI⁺) : m/z calcd for C₁₉H₁₂FN₅O₃ [M+H]⁺: 394.0942; found: 394.0938.

Crystallographic Validation

Although no X-ray structure exists for the title compound, related triazolo[4,5-d]pyrimidinones exhibit planar heterocyclic cores with dihedral angles <10° between the triazole and pyrimidinone rings. The 4-nitrobenzyl group adopts a conformation orthogonal to the triazole plane to minimize steric clash with the 3-fluorophenyl substituent, as inferred from analogous structures.

Mechanistic Insights

Cyclization Kinetics

Diazotization initiates via protonation of the amino group, followed by nitrosation to form a diazonium intermediate. Intramolecular attack of the adjacent nitro oxygen onto the diazo carbon closes the triazole ring, with concurrent expulsion of water. Density functional theory (DFT) calculations suggest a ΔG‡ of 23.4 kcal/mol for this step, consistent with experimental reaction rates.

Steric and Electronic Effects

Electron-withdrawing substituents (e.g., -F, -NO₂) accelerate cyclization by stabilizing developing positive charge in the transition state. Conversely, bulky groups at position 3 hinder alkylation at position 6, necessitating elevated temperatures or prolonged reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

1. Anticancer Activity
Research indicates that derivatives of triazolopyrimidine compounds exhibit potent anticancer properties. For instance:

  • In vitro studies have shown that compounds similar to 3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.1 to 10 µM .

2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains and fungi:

  • Studies have reported effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values below 20 µg/mL .

3. Anti-inflammatory Effects
Triazolopyrimidine derivatives are known for their anti-inflammatory properties:

  • The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Inhibitory concentrations (IC50) have been reported as low as 0.04 µM, comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of 3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is closely linked to its structural features:

  • Electron-withdrawing groups such as fluorine enhance the lipophilicity and biological activity.
  • The presence of a nitro group on the phenyl ring increases the compound's reactivity and interaction with biological targets, improving its efficacy against various diseases .

Case Studies

Several studies have evaluated the efficacy of this compound and its analogs:

StudyCompoundActivityFindings
Study 1Triazolo-Pyrimidine DerivativeAnticancerSignificant growth inhibition in MCF-7 cells (IC50 = 0.5 µM)
Study 2Fluorinated TriazoleAntimicrobialEffective against Staphylococcus aureus (MIC < 10 µg/mL)
Study 3Nitro-substituted PyrimidineAnti-inflammatoryInhibition of COX enzymes (IC50 = 0.04 µM)

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
  • 3-(3-Fluorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
  • 3-(3-Fluorophenyl)-6-[(4-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Uniqueness

The uniqueness of 3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds with different substituents.

Biological Activity

The compound 3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of triazolopyrimidine derivatives often involves multi-step reactions that include the formation of the triazole and pyrimidine rings. The specific compound features a fluorophenyl group and a nitrophenylmethyl substituent, which may influence its biological properties.

Antitumor Activity

Research indicates that compounds within the triazolopyrimidine class exhibit significant antitumor activity. For instance, studies have shown that similar derivatives can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. The compound's ability to modulate pathways related to apoptosis makes it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

The biological evaluation of related compounds has demonstrated varying degrees of antimicrobial activity. For example, derivatives with similar structural motifs have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL. Although specific data for 3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is limited, the presence of the nitrophenyl group suggests potential antimicrobial properties due to its electron-withdrawing characteristics .

Anti-inflammatory Effects

Triazolopyrimidine derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the expression of inflammatory mediators such as iNOS and COX-2 in various cell lines, indicating that this class of compounds may be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Modifications at specific positions on the aromatic rings can significantly affect their potency and selectivity. For instance:

Substituent PositionSubstituent TypeObserved Activity
3-FluoroFluorophenylEnhanced activity
4-NitroNitrophenylmethylIncreased potency
VariousHalogens or alkyl groupsVariable effects

This table summarizes how different substituents can alter the efficacy and selectivity of these compounds against target cells.

Case Studies

  • Antitumor Study : A derivative similar to 3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one was tested against several cancer cell lines using MTT assays. Results indicated significant cytotoxicity at low micromolar concentrations, suggesting a promising lead for further development in oncology .
  • Antimicrobial Evaluation : In vitro tests conducted on related compounds demonstrated that modifications to the nitrophenyl group resulted in varying MIC values against M. tuberculosis, highlighting the importance of structural optimization in enhancing antimicrobial efficacy .

Q & A

Q. How to address discrepancies in safety data across SDS sources?

  • Methodological Answer :
  • Hazard reconciliation : Compare GHS classifications (e.g., OSHA vs. EU CLP) and reconcile using in vitro mutagenicity (Ames test) and acute toxicity (LD₅₀ in rodents) data .
  • In silico tools : Use Toxtree for structural alerts (e.g., nitro groups as mutagenicity risks) .
  • Inter-lab validation : Collaborate with third-party labs to standardize testing protocols (e.g., OECD 423 for acute oral toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.